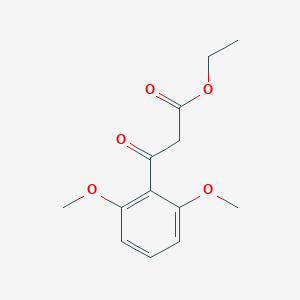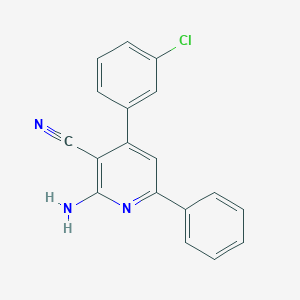
2-Amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile, also known as CC-1065 analog, is a synthetic compound that has been extensively studied for its potential applications in cancer therapy. It belongs to the family of pyridine derivatives and is known for its potent cytotoxic effects on cancer cells.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit potent cytotoxic effects on cancer cells, with selectivity towards certain types of cancer cells. Several studies have investigated the use of this compound in combination with other chemotherapeutic agents to enhance its efficacy.
Wirkmechanismus
The mechanism of action of 2-Amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile involves the binding of the compound to DNA and the inhibition of DNA synthesis. This results in the induction of apoptosis, or programmed cell death, in cancer cells. The compound has been shown to exhibit selectivity towards cancer cells, which makes it a promising candidate for cancer therapy.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile have been extensively studied. The compound has been shown to induce DNA damage and inhibit DNA synthesis, leading to the induction of apoptosis in cancer cells. It has also been shown to exhibit anti-angiogenic effects, which may contribute to its anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile in lab experiments include its potent cytotoxic effects on cancer cells and its selectivity towards certain types of cancer cells. However, the compound is challenging to synthesize, and its use in clinical settings may be limited by its toxicity and potential side effects.
Zukünftige Richtungen
Several future directions for research on 2-Amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile include the development of new synthesis methods to improve the yield and purity of the compound, the investigation of its potential applications in combination with other chemotherapeutic agents, and the exploration of its anti-angiogenic effects. Additionally, further studies are needed to explore the potential side effects and toxicity of the compound, as well as its efficacy in clinical settings.
Synthesemethoden
The synthesis of 2-Amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile involves several steps, including the reaction of 3-chlorobenzaldehyde with malononitrile to form 3-chloro-2-cyanoacrylic acid. This intermediate is then reacted with 2-aminopyridine in the presence of a catalyst to form the final product. The synthesis of this compound is challenging, and several modifications have been proposed to improve the yield and purity of the product.
Eigenschaften
CAS-Nummer |
126202-89-9 |
|---|---|
Produktname |
2-Amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile |
Molekularformel |
C18H12ClN3 |
Molekulargewicht |
305.8 g/mol |
IUPAC-Name |
2-amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C18H12ClN3/c19-14-8-4-7-13(9-14)15-10-17(12-5-2-1-3-6-12)22-18(21)16(15)11-20/h1-10H,(H2,21,22) |
InChI-Schlüssel |
NGKZWOHMJGDLDA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=CC=C3)Cl)C#N)N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=CC=C3)Cl)C#N)N |
Synonyme |
Dalfopristin+Quinupristin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



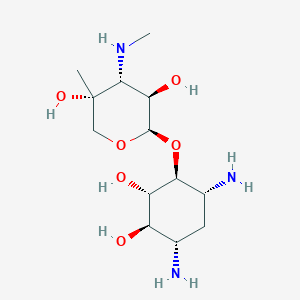
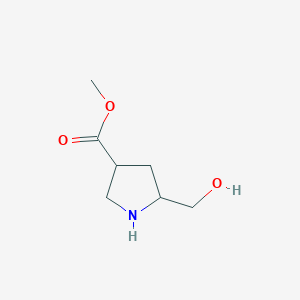
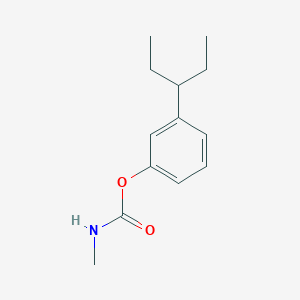
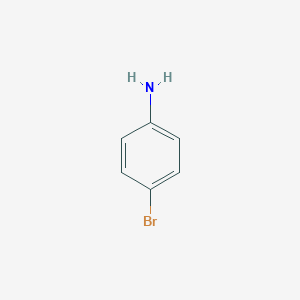
![2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B143364.png)

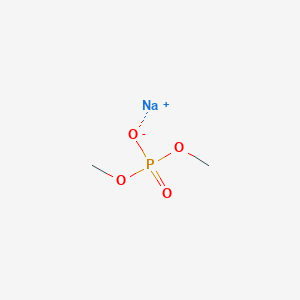
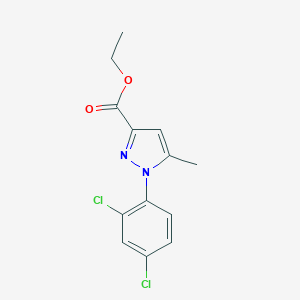

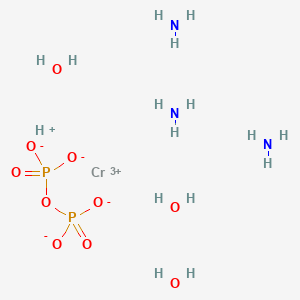
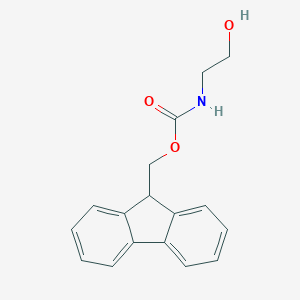
![2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B143385.png)
![Tert-butyl-dimethyl-[[(1R,2R,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl]oxy]silane](/img/structure/B143389.png)
